2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class of heterocyclic molecules, characterized by a fused pyrimidine-indole core. Key structural features include:
- A 3-benzyl group (C₆H₅-CH₂-) at position 3 of the pyrimidoindole ring.
- An 8-methyl substituent and a 4-oxo moiety on the core structure.
- An acetamide linker connecting the pyrimidoindole system to a 2,3-dihydro-1,4-benzodioxin-6-yl group.
The benzodioxin moiety enhances solubility and may influence bioavailability, while the pyrimidoindole core is structurally analogous to kinase inhibitors and DNA-intercalating agents .
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O4/c1-18-7-9-22-21(13-18)26-27(28(34)31(17-29-26)15-19-5-3-2-4-6-19)32(22)16-25(33)30-20-8-10-23-24(14-20)36-12-11-35-23/h2-10,13-14,17H,11-12,15-16H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWUHBYZQBDMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC6=C(C=C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic route typically starts with the preparation of the indole nucleus, which can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis . The pyrimidoindole core is then constructed using cyclization reactions involving appropriate precursors.
Chemical Reactions Analysis
2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrimidoindole moieties, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the structure, resulting in the formation of reduced analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been explored for various scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or exert anti-inflammatory effects by modulating cytokine production . The exact molecular targets and pathways involved depend on the specific biological context and the disease being targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural and functional distinctions between the target compound and its analogs:
*Calculated based on IUPAC name; exact mass may vary.
Key Observations:
The sulfanyl (S) linker in CAS 537667-95-1 increases lipophilicity relative to the target compound’s acetamide oxygen, which may alter membrane permeability . The oxadiazole ring in CAS 1111976-11-4 adds hydrogen-bonding capacity, possibly improving target binding affinity .
Benzodioxin vs. Benzodioxol :
- The 2,3-dihydro-1,4-benzodioxin group (target compound) has a six-membered ring with two oxygen atoms, while benzodioxol (CAS 1111976-11-4) is a five-membered ring. This difference affects conformational flexibility and electronic properties .
Pharmacological Implications (Inferred from Structural Features)
- Target Compound : The benzodioxin-acetamide linker may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.
- CAS 537667-95-1 : The sulfanyl group could improve metabolic stability but may reduce aqueous solubility .
Biological Activity
The compound 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Properties
The compound features a pyrimidoindole core structure combined with a benzodioxin moiety. This unique arrangement suggests diverse biological interactions, particularly in anticancer and anti-inflammatory pathways.
Chemical Structure
| Component | Description |
|---|---|
| Core Structure | Pyrimidoindole |
| Substituent | Benzodioxin |
| Molecular Weight | To be determined based on the full molecular formula |
Anticancer Properties
Recent studies indicate that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of indole-pyrimidine compounds have shown effectiveness in inhibiting cyclin-dependent kinases (CDK2) and epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation.
Key Findings
- Inhibition of CDK2 and EGFR : Certain derivatives demonstrated a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 0.95 µM to 1.50 µM against cancer cell lines .
- Induction of Apoptosis : The compounds activated apoptosis through the caspase cascade, significantly increasing levels of active caspase-3, which is pivotal for programmed cell death .
The mechanism by which this compound exerts its biological effects likely involves:
- Targeting Specific Enzymes : The presence of the indole and pyrimidine moieties allows binding to various enzymes or receptors.
- Modulating Signaling Pathways : By inhibiting key pathways involved in cell survival and proliferation, the compound may reduce tumor growth.
Anti-inflammatory Effects
Compounds similar to this compound have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
Study on Indole Derivatives
A study focusing on indole derivatives with similar structures reported significant antiproliferative effects on MCF-7 breast cancer cells. The most active compounds induced apoptosis by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Results Summary
| Compound | Caspase 3 Level (pg/mL) | Bax Level (pg/mL) | Bcl-2 Level (ng/mL) |
|---|---|---|---|
| Doxorubicin | 503.50 ± 4.50 | 276 | 0.98 |
| Compound 5e | 635.50 ± 5.50 | 296.50 | 0.87 |
| Compound 5d | 570.00 ± 5.00 | 290 | 0.89 |
This table illustrates the enhanced apoptotic activity of the tested compounds compared to the control (Doxorubicin).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
